

# Application Note: Solid-Phase Synthesis of -Amanitin Analogs

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## Compound of Interest

Compound Name: *epsilon-Amanitin*

CAS No.: 21705-02-2

Cat. No.: B3031255

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-Amanitin via SPPS Target Audience: Medicinal Chemists, Chemical Biologists, ADC Developers<sup>[1][3]</sup>

## Introduction & Strategic Overview

-Amanitin is a bicyclic octapeptide and a potent inhibitor of RNA Polymerase II.<sup>[5][6][7]</sup> Unlike its amide congener (

-Amanitin),

-Amanitin possesses a carboxylic acid side chain (Aspartic acid residue), making it a critical scaffold for Antibody-Drug Conjugates (ADCs).<sup>[1][2][3][4]</sup> The presence of the carboxylic acid allows for direct conjugation strategies without the need for complex linker installation on the indole or other sensitive sites.

## The Synthetic Challenge

The synthesis of

-Amanitin involves three high-bar chemical challenges:

- The Tryptathionine Bridge: A unique sulfide crosslink between 6-hydroxy-tryptophan (Htp) and Cysteine (Cys).[\[1\]\[2\]\[3\]\[4\]\[8\]](#)
- Stereochemical Complexity: Specifically the (2S,3R,4R)-4,5-dihydroxy-isoleucine (DHlle) residue.[\[1\]\[2\]\[3\]\[4\]\[7\]](#)
- Bicyclic Topology: Requiring two cyclization events (bridge formation and backbone macrolactamization).[\[1\]\[2\]\[4\]\[8\]](#)

## Strategic Route: The Savige-Fontana Approach

This protocol utilizes the Savige-Fontana reaction, currently the most robust method for forming the tryptathionine bridge in SPPS. This strategy employs a 3a-hydroxy-pyrrolo[2,3-b]indoline (Hpi) building block which, upon acidolysis (TFA), reacts with the thiol of a Cysteine residue to form the sulfide bridge.[\[1\]\[2\]\[3\]\[4\]](#)

Workflow Summary:

- Linear Assembly: SPPS of the linear octapeptide containing Hpi and DHlle.
- Bridge Formation (Inner Ring): Acid-mediated reaction (Savige-Fontana) concurrent with cleavage/deprotection.[\[1\]\[2\]\[3\]\[4\]\[8\]](#)
- Macrolactamization (Outer Ring): Head-to-tail cyclization of the monocyclic intermediate in solution.[\[1\]\[2\]\[4\]\[8\]](#)
- Oxidation: Diastereoselective sulfoxidation to the bioactive (R)-sulfoxide.[\[1\]\[2\]\[4\]](#)

## Critical Reagents & Building Blocks

The success of this protocol hinges on high-purity specialized building blocks.

Component	Specification / Reagent	Rationale
Resin	2-Chlorotriyl Chloride (2-CTC)	Allows loading of the first residue (Gly or Ile) without racemization; cleavage yields the free carboxylic acid (necessary for macrolactamization).[1][2][3][4]
Residue 1	Fmoc-Asp(OtBu)-OH	Defines -Amanitin (vs. Asn in -Amanitin).
Residue 3	Fmoc-DHIle(Acetonide)-OH	(2S,3R,4R)-4,5-dihydroxyisoleucine.[1][2][3][4] [7] Protected as an acetonide to survive SPPS.[4]
Residue 4	Fmoc-Hpi(Boc)-OH	3a-hydroxy-pyrrolo[2,3-b]indoline.[1][2][3][4] The "latent" tryptophan that reacts with Cys to form the bridge.
Residue 8	Fmoc-Cys(Trt)-OH	Standard protection; Trt is removed by TFA to liberate the thiol for the Savigne-Fontana reaction.[1][2][4]
Coupling	HATU / HOAt / DIPEA	High-efficiency coupling required for sterically hindered residues (DHIle, Hyp).[1][2][3][4][8]
Solvents	DMF (Synthesis), TFA (Cleavage)	Standard SPPS grade.[1][2][3][4]

## Experimental Protocol

### Phase 1: Linear Precursor Synthesis (SPPS)[1][2][3][4]

Sequence: H-Cys-Gly-Ile-Gly-Hpi-DHIle-Hyp-Asp-OH (Permuted for cyclization).[1][2][3][4]

Note: To minimize racemization during macrolactamization, it is best to anchor a Glycine or Isoleucine to the resin. Here we anchor Glycine (Residue 5).

Target Sequence on Resin: H-Hpi-DHIle-Hyp-Asp-Cys-Gly-Ile-Gly-[Resin][1][2][3][4]

- Resin Loading:
  - Swell 2-CTC resin (1.0 mmol/g) in DCM.[1][2][3][4]
  - Load Fmoc-Gly-OH (1.2 eq) + DIPEA (4 eq) in DCM for 2h.
  - Cap unreacted sites with MeOH/DIPEA/DCM (1:2:17) for 20 min.[1][2][4]
- Elongation Cycle (Standard Fmoc):
  - Deprotection: 20% Piperidine in DMF (2 x 10 min).
  - Wash: DMF (5x), DCM (5x).
  - Coupling: Fmoc-AA-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq) in DMF.[1][2][3][4] Reaction time: 1-2h.
  - Critical Step: Coupling of Fmoc-Hpi(Boc)-OH and Fmoc-DHIle(Acetonide)-OH may require double coupling or extended times (4h) due to steric bulk.[1][2][3][4]
- Final Deprotection: Remove the N-terminal Fmoc group (Piperidine/DMF).[1][2][4] Wash thoroughly with DCM and dry under vacuum.[4]

## Phase 2: Tryptathionine Bridge Formation (Savignone-Fontana) & Cleavage[1][2][3][4]

This step is unique: The cleavage cocktail removes protecting groups AND triggers the reaction between the Hpi (Trp precursor) and Cys thiol to form the bridge.

- Cocktail Preparation: TFA / Triisopropylsilane (TIPS) /

(95:2.5:2.5).[1][2][3][4] Do not use thiols (EDT/DODT) as scavengers, as they interfere with the bridge formation.

- Reaction:
  - Add cocktail to the dried resin.
  - Shake at Room Temperature for 2–4 hours.
  - Mechanism:[9][10][11] The acid removes the Boc group from Hpi and the Trt group from Cys. The bare Hpi moiety (an iminium ion equivalent) is attacked by the Cys thiol, forming the tryptathionine crosslink.
- Work-up:
  - Filter resin and concentrate filtrate under flow.[4]
  - Precipitate in cold diethyl ether. Centrifuge and dry the pellet.
  - Result: Monocyclic  
-amanitin precursor (Linear backbone, bridged side chains).[1][2][3][4]

## Phase 3: Macrolactamization (Backbone Cyclization)[1][2][3][4]

- Dissolution: Dissolve the crude monocyclic peptide in DMF at high dilution (< 1 mM) to favor intramolecular cyclization over oligomerization.
- Activation:
  - Add HATU (1.5 eq) and HOAt (1.5 eq).[1][2][3][4]
  - Add DIPEA (3–5 eq) dropwise to adjust pH to ~8.[1][2][3][4]
- Reaction: Stir at Room Temperature for 12–24h. Monitor by LC-MS for the disappearance of the linear mass (

) and appearance of the cyclic mass (

).[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Purification: Evaporate DMF. Purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

## Phase 4: Sulfoxidation[\[4\]](#)

Natural amanitins contain an (R)-sulfoxide at the tryptathionine bridge.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[12\]](#)

- Dissolve cyclic peptide in MeOH.

- Add

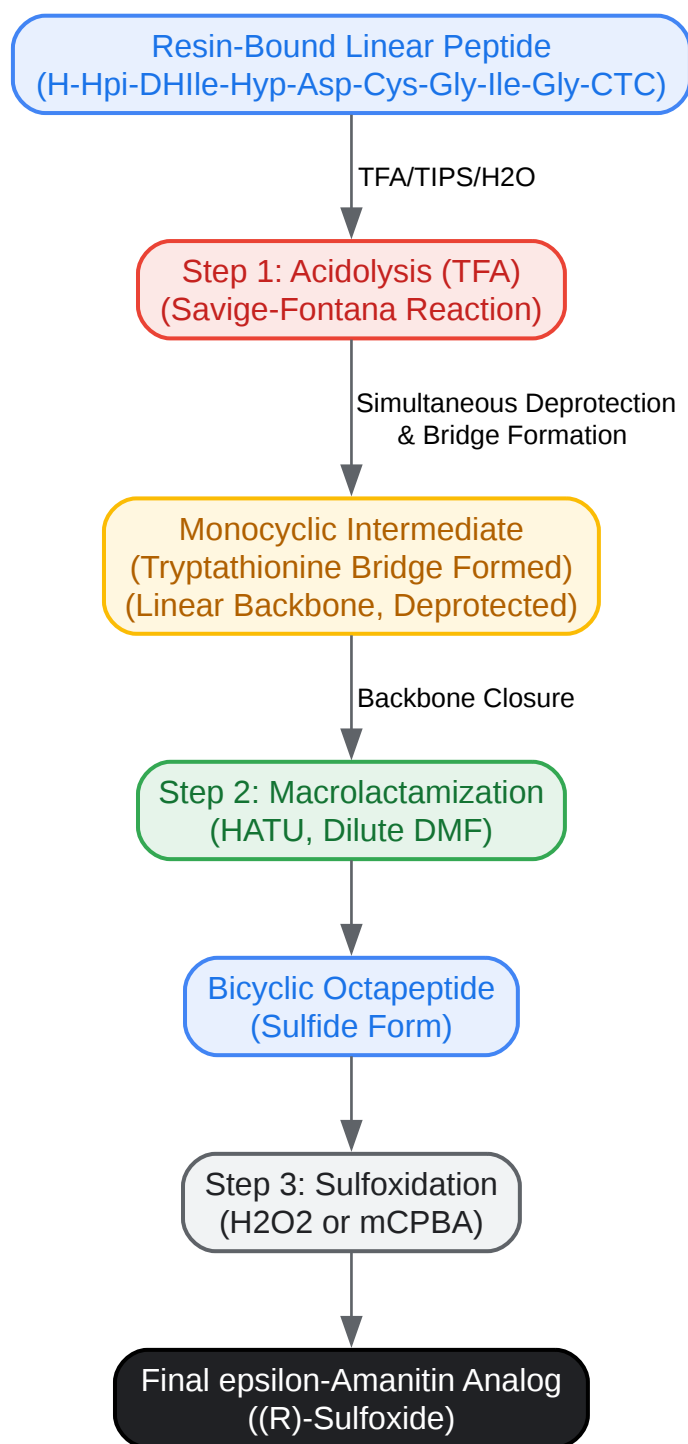
(1.0 eq) or mCPBA (1.0 eq) at 0°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Note: This yields a mixture of (R) and (S) sulfoxides.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Isolate the bioactive (R)-isomer via HPLC.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Visualization of Methodologies

### Diagram 1: Synthesis Workflow

This flow illustrates the conversion of the linear resin-bound precursor to the final bicyclic toxin.



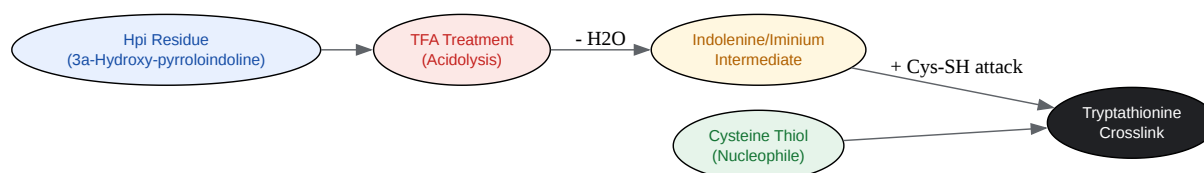
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Caption: Workflow for the synthesis of

-Amanitin analogs via the Savige-Fontana strategy.

## Diagram 2: The Savige-Fontana Mechanism

The "Make-or-Break" step: Formation of the tryptathionine bridge.



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Caption: Mechanism of the Savige-Fontana reaction converting Hpi and Cys into the tryptathionine bridge.<sup>[1][2][3][4]</sup>

## Troubleshooting & QC

Issue	Probable Cause	Solution
Incomplete Bridge Formation	Presence of scavengers (EDT/DODT) or insufficient reaction time. <sup>[1][2][3][4][8]</sup>	Use thiol-free cleavage cocktail (TFA/TIPS/H <sub>2</sub> O). <sup>[1][2][3][4]</sup> Extend reaction time to 4h.
Oligomerization	Concentration too high during macrolactamization. <sup>[4]</sup>	Ensure concentration is < 1 mM. <sup>[4]</sup> Add reagents slowly.
Racemization	Base-catalyzed epimerization during coupling or cyclization. <sup>[1][2][4][8]</sup>	Use HOAt/HATU which suppresses racemization. <sup>[4]</sup> Avoid prolonged exposure to DIPEA. <sup>[4]</sup>
Oxidation of Trp	Sensitivity of the indole ring.	Perform all post-cleavage steps under inert atmosphere ( /Ar) until the final oxidation step. <sup>[1][2][4]</sup>

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